4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
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Overview
Description
4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is a complex organic compound that features both indole and pyrimidine moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The indole nucleus is known for its wide range of biological activities, while the pyrimidine ring is a common scaffold in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the construction of the pyrimidine ring. The key steps often include:
Synthesis of 6-fluoro-1H-indole-5-ol: This can be achieved through the fluorination of 1H-indole-5-ol using a fluorinating agent such as Selectfluor.
Formation of the pyrimidine ring: This involves the reaction of 4-amino-6-hydroxypyrimidine with the previously synthesized 6-fluoro-1H-indole-5-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, while the pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-((6-chloro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-6-((6-bromo-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
4-Amino-6-((6-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-Amino-6-((6-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs.
Properties
CAS No. |
919485-94-2 |
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Molecular Formula |
C13H9FN4O2 |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
4-amino-6-[(6-fluoro-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C13H9FN4O2/c14-9-4-10-7(1-2-16-10)3-11(9)20-13-8(5-19)12(15)17-6-18-13/h1-6,16H,(H2,15,17,18) |
InChI Key |
DEXMRDHGSLKJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)OC3=NC=NC(=C3C=O)N)F |
Origin of Product |
United States |
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